(R)-2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid
Overview
Description
(R)-2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid, commonly referred to as tBOC-Cl-PAA, is an organic compound belonging to the class of carboxylic acids. It is a versatile building block used in a variety of synthetic organic chemistry applications. It is a chiral compound with two enantiomers, (R)-tBOC-Cl-PAA and (S)-tBOC-Cl-PAA. It is used in the synthesis of peptides, peptidomimetics, and other bioactive molecules, as well as in the synthesis of small-molecule drugs. It is also used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.
Scientific Research Applications
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Synthetic Organic Chemistry
- Application : Tertiary butyl esters, which include the tert-butoxycarbonyl group, find large applications in synthetic organic chemistry . They are used for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
- Method : This is achieved using flow microreactor systems . The resultant flow process was found to be more efficient and versatile compared to the batch .
- Results : The use of flow microreactors for the synthesis of tertiary butyl esters has been found to be more efficient and versatile, making it a sustainable method for the synthesis of these compounds .
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Chemistry and Biology
- Application : The tert-butyl group, which includes the tert-butoxycarbonyl group, has unique reactivity patterns and characteristic applications in both chemistry and biology . It is used in chemical transformations and has relevance in nature, including its implication in biosynthetic and biodegradation pathways .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The tert-butyl group’s unique reactivity pattern has led to its use in various applications, from chemical transformations to its implication in biosynthetic and biodegradation pathways .
properties
IUPAC Name |
(2R)-2-(4-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-4-6-9(14)7-5-8/h4-7,10H,1-3H3,(H,15,18)(H,16,17)/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZONJNNLTAGSHB-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C1=CC=C(C=C1)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427446 | |
Record name | (2R)-[(tert-Butoxycarbonyl)amino](4-chlorophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid | |
CAS RN |
53994-85-7 | |
Record name | (2R)-[(tert-Butoxycarbonyl)amino](4-chlorophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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